molecular formula C7H7ClN2O B085872 (2-Chlorophenyl)urea CAS No. 114-38-5

(2-Chlorophenyl)urea

Cat. No. B085872
CAS RN: 114-38-5
M. Wt: 170.59 g/mol
InChI Key: ASPIQYFYSMQBHA-UHFFFAOYSA-N
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Patent
US06252104B1

Procedure details

O-chloroaniline (50 g) was added in water (400 g) and acetic acid (200 g), followed by cooling to 15° C. Then, a solution of potassium cyanate (63.6 g) and water (300 g) was added dropwise at not more than 15° C. over 40 minutes. The mixture was heated to 30° C., filtered and then washed with cold water to obtain a white crystal. This crystal was recrystallized from a solution of ethanol (350 g) and water (100 g) to obtain 47.1 g of o-chlorophenylurea as a white needle crystal.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
400 g
Type
solvent
Reaction Step One
Quantity
63.6 g
Type
reactant
Reaction Step Two
Name
Quantity
300 g
Type
solvent
Reaction Step Two
Quantity
200 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]([NH2:7])[C:4]([Cl:8])=[CH:3][CH:2]=1.[O-:9][C:10]#[N:11].[K+]>O.C(O)(=O)C>[Cl:8][C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][C:5]=1[NH:7][C:10]([NH2:11])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1=CC=C(C(=C1)N)Cl
Name
Quantity
400 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
63.6 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
300 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
200 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 30° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
to obtain a white crystal
CUSTOM
Type
CUSTOM
Details
This crystal was recrystallized from a solution of ethanol (350 g) and water (100 g)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)NC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 47.1 g
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.